molecular formula C6H3F2IO B1418842 2,6-Difluoro-4-iodophenol CAS No. 950858-06-7

2,6-Difluoro-4-iodophenol

Cat. No. B1418842
M. Wt: 255.99 g/mol
InChI Key: LHUADYKKTXZZMQ-UHFFFAOYSA-N
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Description

“2,6-Difluoro-4-iodophenol” is a chemical compound with the molecular formula C6H3F2IO . It is insoluble in water .


Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-4-iodophenol” can be represented by the following identifiers :


Physical And Chemical Properties Analysis

“2,6-Difluoro-4-iodophenol” is a solid at room temperature . It has a molecular weight of 255.99 g/mol . The compound is insoluble in water .

Scientific Research Applications

Analytical Chemistry Applications

2,6-Difluoro-4-iodophenol has been used in analytical chemistry, particularly in chromatographic techniques. For instance, derivatization of iodide into 4-iodo-2,6-dimethylphenol followed by High-Performance Liquid Chromatography (HPLC) with UV detection is an effective method for sensitive iodide detection (Verma, Jain, & Verma, 1992).

Marine Biology and Chemistry

In marine biology, compounds similar to 2,6-Difluoro-4-iodophenol, such as 2,6-Dibromophenol, have been isolated from marine organisms. These compounds are significant due to their characteristic odors and the biological roles they play in marine ecosystems (Ashworth & Cormier, 1967).

Organic Synthesis and Rearrangement Reactions

2,6-Difluoro-4-iodophenol is involved in organic synthesis and rearrangement reactions. For example, adamantylation of 4-iodophenol can lead to a migration of the iodine atom, forming derivatives like 4,6-di(1-adamantyl)-2-iodophenol, highlighting its reactivity and potential in organic synthesis (Sokolenko, Svirskaya, & Rubailo, 2011).

Crystallography and Polymer Synthesis

In crystallography, compounds related to 2,6-Difluoro-4-iodophenol, like 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, have been studied for their molecular structure. These studies are important for developing materials like partially fluorinated polymers (Peloquin et al., 2019).

Water Treatment and Disinfection

This compound also has implications in water treatment, where its transformation products in the presence of disinfectants like monochloramine are studied for toxicity and environmental impact. These studies are crucial for understanding the behavior of such compounds in water disinfection processes (Gong et al., 2017).

Food Science

In food science, related compounds like 2,6-Dibromophenol have been identified as the cause of certain off-flavors in seafood. Understanding these compounds helps in improving food quality and processing methods (Whitfield, Shaw, & Tindale, 1988).

Space Program Support

For the USA space program, reactions of iodine and phenol, involving compounds like 2,6-difluoro-4-iodophenol, were studied to understand their odor properties in the disinfection of potable water for spacecraft use (Dietrich et al., 1999).

Biochemical Research

In biochemical research, derivatives of 2,6-Difluoro-4-iodophenol are explored as photoprobes in photoaffinity labeling, especially for proteins. This highlights its potential in biochemical applications and molecular biology (Casado et al., 1995).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol, which is structurally related to 2,6-Difluoro-4-iodophenol, have been developed as fluorescent chemosensors for various analytes. These chemosensors are important for detecting metals, anions, and neutral molecules (Roy, 2021).

Electoanalytical Chemistry

In electroanalytical chemistry, studies on the anodic fluorination of phenols, including compounds related to 2,6-Difluoro-4-iodophenol, provide insights into novel fluorination mechanisms and applications in analytical methodologies (Sawaguchi, Fukuhara, & Yoneda, 2001).

Safety And Hazards

“2,6-Difluoro-4-iodophenol” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2,6-difluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUADYKKTXZZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672347
Record name 2,6-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-iodophenol

CAS RN

950858-06-7
Record name 2,6-Difluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 950858-06-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Francke, G Schnakenburg, SR Waldvogel - 2010 - Wiley Online Library
Fluorinated phenols and other electron‐deficient phenolic substrates are efficiently and cleanly iodinated by an iodine/iodide mixture employing alkaline conditions. This protocol turned …
K Okamoto, K Nogi, H Yorimitsu - Organic Letters, 2020 - ACS Publications
Regioselective difunctionalization of 2,6-difluorophenols with aryl sulfoxides and nucleophiles has been accomplished. The reaction is composed of (1) Pummerer-based [3,3] …
Number of citations: 7 pubs.acs.org
H Jung, JH Yun, I Jeon, J Kim, YH Kim, MH Yi… - Liquid …, 2018 - Taylor & Francis
New highly birefringent reactive liquid crystal materials based on the 2-methylhydroquinone core were designed and synthesised. Rod-type liquid crystal compounds bearing photo-…
Number of citations: 4 www.tandfonline.com

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